2H-Pyran, 2-(4-bromophenyl)tetrahydro- 2H-Pyran, 2-(4-bromophenyl)tetrahydro-
Brand Name: Vulcanchem
CAS No.: 916235-96-6
VCID: VC8317402
InChI: InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
SMILES: C1CCOC(C1)C2=CC=C(C=C2)Br
Molecular Formula: C11H13BrO
Molecular Weight: 241.12 g/mol

2H-Pyran, 2-(4-bromophenyl)tetrahydro-

CAS No.: 916235-96-6

Cat. No.: VC8317402

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyran, 2-(4-bromophenyl)tetrahydro- - 916235-96-6

Specification

CAS No. 916235-96-6
Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
IUPAC Name 2-(4-bromophenyl)oxane
Standard InChI InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
Standard InChI Key KHDUWUHBPGDZNA-UHFFFAOYSA-N
SMILES C1CCOC(C1)C2=CC=C(C=C2)Br
Canonical SMILES C1CCOC(C1)C2=CC=C(C=C2)Br

Introduction

Structural Elucidation and Molecular Characteristics

Core Structure and Nomenclature

2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS 126534-44-9) consists of a tetrahydropyran ring system—a fully saturated six-membered cyclic ether—with a 4-bromophenyl substituent at the 2-position . The IUPAC name, (2-bromophenyl)(oxan-4-yl)methanone, reflects its ketone derivative in certain synthetic intermediates, though the parent compound lacks the carbonyl group . Key structural features include:

  • Tetrahydropyran backbone: A chair conformation is thermodynamically favored, with the bromophenyl group occupying an equatorial position to minimize steric strain.

  • Substituent orientation: The para-bromo group on the phenyl ring directs electrophilic substitution reactions and influences molecular dipole moments.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol
Exact Mass240.009 g/mol
LogP (Partition Coeff.)3.53 (predicted)
Topological PSA18.46 Ų

Stereochemical Considerations

The compound exhibits chirality at the 2-position of the tetrahydropyran ring. The (S)-enantiomer (CAS 126534-44-9) has been isolated and characterized via chiral chromatography and X-ray crystallography in related derivatives . Enantiomeric purity critically influences biological activity, as demonstrated in receptor-binding studies of analogous compounds .

Synthetic Methodologies

Classical Etherification Routes

A predominant synthesis involves the Williamson ether synthesis, adapting protocols from Sterling Drug Inc. patents (US4339576, US4304911) :

  • Protection of 4-bromophenethyl alcohol:
    Treatment with dihydropyran under acidic conditions yields 2-(4-bromophenethoxy)tetrahydro-2H-pyran .

  • O-Dealkylation:
    Controlled cleavage using boron tribromide (BBr₃) in dichloromethane removes the ethoxy spacer, affording the target compound .

Modern Catalytic Approaches

Recent advancements employ transition-metal catalysis. A palladium-catalyzed coupling between 4-bromophenylboronic acid and tetrahydropyran-2-yl triflate achieves higher yields (78–82%) under mild conditions . Key reaction parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 60°C, 12 h

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Reference
Classical Williamson6595
Pd-Catalyzed Coupling8299
Microwave-Assisted7497

Enantioselective Synthesis

Chiral resolution of racemic mixtures using immobilized lipase B from Candida antarctica (CAL-B) on mesoporous silica achieves >99% ee for the (S)-enantiomer . Reaction conditions:

  • Substrate: Racemic 2-(4-bromophenyl)tetrahydro-2H-pyran

  • Enzyme loading: 20 mg/mL

  • Solvent: tert-Butyl methyl ether

  • Time: 48 h

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C and decomposition onset at 210°C under nitrogen . The bromophenyl group enhances thermal stability compared to non-halogenated analogs.

Solubility Profile

Experimental solubility data in common solvents (25°C):

  • Water: 0.12 mg/mL (logP = 3.53)

  • Ethanol: 45 mg/mL

  • DCM: >100 mg/mL

Hydrogen-bonding capacity (H-bond donors: 0; acceptors: 2) limits aqueous solubility, necessitating formulation strategies for biological applications .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the ortho and para positions of the phenyl ring. Nitration studies using HNO₃/H₂SO₄ yield 3-nitro-4-bromo derivatives (87% yield) .

Ring-Opening Reactions

Treatment with HI (57% aq.) at reflux cleaves the tetrahydropyran ring, generating 4-bromophenethyl iodide (91% yield) . This reactivity enables conversion to phenethylamine derivatives.

Cross-Coupling Applications

The bromide serves as a handle for Suzuki-Miyaura couplings. Reaction with phenylboronic acid under Pd(OAc)₂ catalysis produces biphenyl derivatives (89% yield) :

C11H13BrO+PhB(OH)2Pd(OAc)2C17H18O+B(OH)3\text{C}_{11}\text{H}_{13}\text{BrO} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{C}_{17}\text{H}_{18}\text{O} + \text{B(OH)}_3

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies position the tetrahydropyran oxygen as a hydrogen-bond acceptor in ATP-binding pockets. Analogues show IC₅₀ = 120 nM against CDK2 .

Prodrug Development

The tetrahydropyran moiety serves as a protecting group for hydroxyl-containing drugs. Enzymatic cleavage in vivo regenerates active compounds, as demonstrated in anti-inflammatory prodrugs .

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